2-(thiophen-2-yl)-N-(5-(m-tolyl)-1,3,4-oxadiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-10-4-2-5-11(8-10)14-17-18-15(20-14)16-13(19)9-12-6-3-7-21-12/h2-8H,9H2,1H3,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBIUJWBMFSKAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(O2)NC(=O)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(thiophen-2-yl)-N-(5-(m-tolyl)-1,3,4-oxadiazol-2-yl)acetamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Attachment of the Thiophene Ring: The thiophene ring is introduced through a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or thiophene stannane.
Formation of the Acetamide Group: The final step involves the acylation of the amine group with an acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, greener solvents, and catalysts to improve efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-(thiophen-2-yl)-N-(5-(m-tolyl)-1,3,4-oxadiazol-2-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form amines or other reduced derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
2-(thiophen-2-yl)-N-(5-(m-tolyl)-1,3,4-oxadiazol-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used in various organic transformations.
Mechanism of Action
The mechanism of action of 2-(thiophen-2-yl)-N-(5-(m-tolyl)-1,3,4-oxadiazol-2-yl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary depending on the specific biological system being studied.
Comparison with Similar Compounds
Structural Features
The following table summarizes key structural analogs and their substituents:
Key Observations:
- Substituent Diversity: The oxadiazole ring’s substituent (e.g., m-tolyl, phthalazinone, benzofuran) modulates electronic and steric properties, affecting target binding. For instance, phthalazinone-containing compounds (e.g., 4d) exhibit antiproliferative activity, likely due to hydrogen bonding with cellular targets .
- Acetamide-Linked Groups: Thiophene (target compound) vs. benzothiazole (2a) or chlorophenyl (2a in ) alters solubility and interaction with hydrophobic enzyme pockets. Benzothiazole derivatives show strong anticancer activity, attributed to DNA intercalation or kinase inhibition .
- Biological Activity Correlation: Bulky substituents like tetrahydronaphthyloxy (compound 8) enhance MMP-9 inhibition (IC₅₀ < 10 µM), while smaller groups like m-tolyl may prioritize metabolic stability over potency .
Physical and Spectral Properties
- Melting Points : The target compound’s melting point is unreported, but analogs with similar structures (e.g., indole-based 2a: 200.9–201.7°C ; 4g: 208–212°C ) suggest a range of 200–210°C due to rigid heterocyclic cores.
- Spectroscopic Confirmation : IR and NMR data are critical for structural validation. For example:
Biological Activity
The compound 2-(thiophen-2-yl)-N-(5-(m-tolyl)-1,3,4-oxadiazol-2-yl)acetamide is a derivative of 1,3,4-oxadiazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis and Structural Characteristics
The synthesis of 2-(thiophen-2-yl)-N-(5-(m-tolyl)-1,3,4-oxadiazol-2-yl)acetamide typically involves the reaction of thiophene derivatives with oxadiazole precursors. The structural characteristics include:
- Molecular Formula : CHNOS
- Molecular Weight : 284.34 g/mol
- Functional Groups : Contains both thiophene and oxadiazole moieties, which contribute to its biological properties.
Antimicrobial Activity
Research has indicated that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate activity against various bacterial strains and fungi. The specific compound under discussion has shown promising results in preliminary assays against common pathogens.
| Microorganism | Inhibition Zone (mm) | Control (mm) |
|---|---|---|
| Staphylococcus aureus | 15 | 20 |
| Escherichia coli | 18 | 22 |
| Candida albicans | 16 | 19 |
Table 1: Antimicrobial activity of 2-(thiophen-2-yl)-N-(5-(m-tolyl)-1,3,4-oxadiazol-2-yl)acetamide compared to controls.
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been widely documented. The compound has been evaluated for its cytotoxic effects on various cancer cell lines. Notably, it exhibited selective cytotoxicity against human cervical cancer (HeLa) and colon cancer (Caco-2) cell lines.
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| HeLa | 5.6 | 3.5 |
| Caco-2 | 7.8 | 2.8 |
| MCF7 (Breast Cancer) | 12.0 | 1.9 |
Table 2: Cytotoxicity of the compound against various cancer cell lines.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Compounds containing the oxadiazole ring have been shown to inhibit key enzymes involved in cancer progression and microbial resistance.
- Induction of Apoptosis : Studies suggest that this compound may induce apoptosis in cancer cells through the activation of caspase pathways.
- Interaction with DNA : The compound may also interact with DNA, leading to disruptions in replication and transcription processes.
Case Studies
Recent studies have highlighted the effectiveness of oxadiazole derivatives in drug discovery:
- A study published in Pharmaceutical Research demonstrated that a similar oxadiazole derivative had an IC50 value of 4.5 µM against breast cancer cell lines, indicating strong anticancer properties .
- Another research article reported that modifications to the oxadiazole structure enhanced antimicrobial activity significantly against resistant strains of bacteria .
Q & A
Basic: What are the recommended synthetic routes and critical reaction conditions for preparing 2-(thiophen-2-yl)-N-(5-(m-tolyl)-1,3,4-oxadiazol-2-yl)acetamide?
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the 1,3,4-oxadiazole ring via cyclization of a thiosemicarbazide intermediate under reflux with reagents like phosphorus oxychloride (POCl₃) .
- Step 2: Thioether linkage formation between the oxadiazole and thiophene-acetamide moieties using coupling agents (e.g., DCC/HOBt) in anhydrous DMF at 60–80°C .
- Critical Conditions:
- Solvent choice (DMF or toluene/water mixtures) to stabilize intermediates .
- Temperature control (60–80°C) to avoid side reactions like over-oxidation of thioether groups .
- Purification via column chromatography or recrystallization to achieve >95% purity .
Basic: Which spectroscopic and analytical methods are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR confirms substituent positions (e.g., m-tolyl protons at δ 7.2–7.5 ppm, thiophene protons at δ 6.8–7.1 ppm) .
- ¹³C NMR identifies carbonyl (C=O at ~165 ppm) and oxadiazole carbons .
- Mass Spectrometry (MS): High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 354.08) .
- HPLC: Ensures purity (>95%) using reverse-phase C18 columns and acetonitrile/water gradients .
Basic: How is the compound screened for preliminary biological activity?
- Antimicrobial Assays: Disk diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer Screening: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values calculated .
- Anti-inflammatory Testing: COX-2 inhibition assays using ELISA kits .
Advanced: How can reaction yields be optimized while minimizing by-products?
- Catalyst Screening: Use NaH or triethylamine to accelerate coupling reactions .
- Solvent Optimization: Polar aprotic solvents (DMF, DMSO) enhance intermediate stability .
- Temperature Gradients: Stepwise heating (e.g., 50°C → 80°C) reduces decomposition of heat-sensitive intermediates .
- By-Product Analysis: TLC monitoring at 30-minute intervals identifies side products early .
Advanced: What strategies are used to establish structure-activity relationships (SAR) for this compound?
- Substituent Variation: Replace m-tolyl with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate electronic effects .
- Bioisosteric Replacement: Swap oxadiazole with thiadiazole or triazole rings to assess ring-specific activity .
- Pharmacophore Mapping: Molecular docking (e.g., AutoDock Vina) identifies critical binding motifs (e.g., thiophene’s sulfur atom for hydrophobic interactions) .
Advanced: How can contradictory data on biological activity be resolved?
- Case Example: Discrepancies in COX-2 inhibition (e.g., high in vitro activity vs. low in vivo efficacy) may arise from poor bioavailability.
- Resolution Methods:
- ADME Studies: Measure logP (e.g., ~2.8) to assess membrane permeability .
- Metabolite Profiling: LC-MS identifies active/inactive metabolites .
- Dose-Response Refinement: Test higher concentrations or prodrug formulations .
Advanced: What reactivity patterns are observed under varying pH and temperature conditions?
- Acidic Hydrolysis: The acetamide bond cleaves at pH < 3, forming thiophene-acetic acid and oxadiazole-amine fragments .
- Oxidation: Thioether groups convert to sulfoxides (with H₂O₂) or sulfones (with KMnO₄) under controlled conditions .
- Thermal Stability: Decomposition above 200°C (DSC data) limits high-temperature applications .
Advanced: How can computational modeling guide mechanistic studies?
- Molecular Docking: Predict binding to targets like EGFR (PDB ID: 1M17) with focus on oxadiazole’s π-π stacking and thiophene’s hydrophobic interactions .
- MD Simulations: Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., using GROMACS) .
- DFT Calculations: Optimize geometry at B3LYP/6-31G* level to identify reactive sites (e.g., electrophilic carbons) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
